molecular formula C17H17FN2O3S B2869717 N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 921536-62-1

N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2869717
CAS No.: 921536-62-1
M. Wt: 348.39
InChI Key: XYCGDPYXLVBFQW-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide is a chemical compound featuring an indolin-2-one core, a scaffold of significant interest in medicinal chemistry and drug discovery. The indolinone structure is a privileged framework known for its ability to interact with a variety of biological targets, including kinases and enzymes. Compounds based on this scaffold have been investigated as potent inhibitors for cancer therapy, such as MDM2-p53 interaction inhibitors , and for other targets like AMP-activated protein kinase (AMPK) and Matrix Metalloproteinases (MMPs) . The specific substitution pattern on this molecule—with a 1-ethyl group on the indolinone nitrogen and a (3-fluorophenyl)methanesulfonamide group—is designed to modulate the compound's physicochemical properties, binding affinity, and selectivity towards particular biological targets. The methanesulfonamide group is a common feature in drug design due to its potential to form key hydrogen bonds within enzyme active sites. This product is intended for research purposes such as structure-activity relationship (SAR) studies, biochemical assay development, and as a building block for the synthesis of more complex molecules. It is offered as a high-purity solid for use in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-2-20-16-7-6-15(9-13(16)10-17(20)21)19-24(22,23)11-12-4-3-5-14(18)8-12/h3-9,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCGDPYXLVBFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an indolinone core, a methanesulfonamide group, and a fluorophenyl substituent. The unique configuration of these components contributes to its pharmacological properties. The indolinone moiety is particularly significant due to its association with various therapeutic effects, including anti-cancer and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It has the potential to interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Hydrogen Bonding : Interaction studies indicate that the sulfonamide oxygen can form hydrogen bonds with amino acid side chains in target proteins, enhancing binding affinity and therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The indolinone scaffold is known for its anticancer effects, with studies showing that derivatives can induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents affect biological activity. Below is a summary table of structurally similar compounds:

Compound NameStructureUnique Features
N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-chlorophenyl)methanesulfonamideStructureChlorine substituent may affect lipophilicity differently than fluorine.
N-(1-ethyl-2-oxoindolin-5-y)-1-(4-bromophenyl)methanesulfonamideStructureBromine could influence biological activity through different electronic effects.
N-(1-ethyl-2-oxoindolin-5-y)-1-(4-methylphenyl)methanesulfonamideStructureMethyl group may enhance hydrophobic interactions compared to fluorine.

The presence of the fluorophenyl group in the original compound may confer unique properties such as increased lipophilicity and improved metabolic stability compared to analogs with different substituents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in human cancer cell lines, potentially through caspase activation pathways.
  • Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a role in modulating inflammatory responses.
  • Binding Affinity Studies : Molecular docking studies revealed favorable binding interactions with targets such as carbonic anhydrase IX, which is implicated in tumor progression, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related molecules, focusing on substituents, heterocycles, and functional groups. A representative example from the literature includes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde . Key differences are summarized below:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight Substituent (Aryl) Heterocycle Functional Group Hydrogen Bonding Capacity
N-(1-ethyl-2-oxoindolin-5-yl)-...sulfonamide C₁₈H₁₈FN₂O₃S 367.41 g/mol 3-fluoro Indolinone Methanesulfonamide High (N–H, S=O)
5-(3-Chlorophenylsulfanyl)-...carbaldehyde C₁₂H₈ClF₃N₂OS 340.72 g/mol 3-chloro Pyrazole Sulfanyl, Aldehyde Moderate (C=O)

Key Observations :

Substituent Effects :

  • The 3-fluorophenyl group in the target compound increases electronegativity and polarizability compared to the 3-chlorophenyl group in the analog. Fluorine’s smaller atomic radius may reduce steric hindrance, favoring tighter crystal packing .
  • Chlorine’s larger size and lower electronegativity could diminish dipole-dipole interactions relative to fluorine.

Heterocyclic Core: The indolinone moiety in the target compound is a bicyclic system with inherent rigidity, whereas the pyrazole ring in the analog is a smaller, monocyclic heterocycle. This difference impacts molecular conformation and solubility.

Functional Groups: The methanesulfonamide group (–SO₂NH–) in the target compound is a stronger hydrogen bond donor/acceptor than the sulfanyl (–S–) and aldehyde (–CHO) groups in the analog.

Hydrogen Bonding and Crystal Packing

Using graph set analysis (Bernstein et al., 1995), the target compound’s sulfonamide group participates in N–H···O and O···H–N interactions, creating extended chains or sheets in the crystal lattice . In contrast, the sulfanyl and aldehyde groups in the analog primarily engage in weaker C–H···O or π–π interactions, resulting in less dense packing.

Table 2: Hydrogen Bonding Patterns
Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Dominant Interaction Type
Target Compound 1 (N–H) 2 (S=O) N–H···O, O···H–N
5-(3-Chlorophenylsulfanyl)-...aldehyde 0 1 (C=O) C–H···O

Implications for Physicochemical Properties

  • Solubility : The target compound’s sulfonamide group improves aqueous solubility relative to the sulfanyl-containing analog, which is more lipophilic.
  • Thermal Stability : Stronger hydrogen bonds in the target compound likely increase melting point and crystalline stability compared to the analog .

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